2,6-Dichloro-3-((trifluoromethyl)thio)pyridine
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Overview
Description
2,6-Dichloro-3-((trifluoromethyl)thio)pyridine is a chemical compound with the molecular formula C6H2Cl2F3NS It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a trifluoromethylthio group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-((trifluoromethyl)thio)pyridine typically involves the introduction of chlorine and trifluoromethylthio groups to a pyridine ring. One common method involves the reaction of 2,6-dichloropyridine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automation in industrial settings helps in optimizing the production process and reducing costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-((trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the trifluoromethylthio group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones derived from the oxidation of the trifluoromethylthio group.
Reduction Reactions: Products include dechlorinated pyridines and reduced derivatives of the trifluoromethylthio group.
Scientific Research Applications
2,6-Dichloro-3-((trifluoromethyl)thio)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with therapeutic properties.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can be modified to target specific cellular pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)pyridine: Similar in structure but lacks the thio group, which affects its chemical reactivity and applications.
2,6-Dichloro-4-(trifluoromethyl)pyridine: Another derivative with the trifluoromethyl group at a different position, leading to different chemical properties and reactivity.
2,6-Dichloro-3-(trifluoromethylthio)benzene: A benzene derivative with similar functional groups but different aromatic ring structure, affecting its chemical behavior.
Uniqueness
2,6-Dichloro-3-((trifluoromethyl)thio)pyridine is unique due to the presence of both chlorine and trifluoromethylthio groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles. These properties make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C6H2Cl2F3NS |
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Molecular Weight |
248.05 g/mol |
IUPAC Name |
2,6-dichloro-3-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H2Cl2F3NS/c7-4-2-1-3(5(8)12-4)13-6(9,10)11/h1-2H |
InChI Key |
XFKHRRUENFWVDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1SC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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